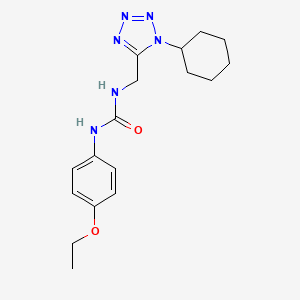

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(4-ethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O2/c1-2-25-15-10-8-13(9-11-15)19-17(24)18-12-16-20-21-22-23(16)14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKALKJUIARHXLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)NCC2=NN=NN2C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(4-ethoxyphenyl)urea is a compound belonging to the class of tetrazole derivatives. Tetrazoles are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential therapeutic implications.

- Molecular Formula : C18H24N6O2

- Molecular Weight : 364.43 g/mol

- Structure : The compound consists of a tetrazole ring linked to a cyclohexyl group and an ethoxy-substituted phenyl urea moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The tetrazole ring can mimic carboxylate groups in natural substrates, facilitating binding to enzyme active sites. This interaction may inhibit various biochemical pathways, leading to therapeutic effects such as:

- Anticancer Activity : Potential inhibition of tumor growth by inducing apoptosis in cancer cells.

- Antimicrobial Activity : Broad-spectrum activity against various pathogens.

Biological Activity Overview

Anticancer Studies

A study evaluated the compound's effects on various cancer cell lines. The results indicated significant cytotoxicity against renal cancer (Caki cells), with IC50 values demonstrating its potency in inhibiting cell proliferation.

Antimicrobial Studies

Research has shown that tetrazole derivatives exhibit antimicrobial properties. In vitro tests revealed that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as an antibiotic agent.

Analgesic Effects

The analgesic properties were assessed in animal models, where the compound demonstrated significant pain relief comparable to standard analgesics. This suggests a possible role in pain management therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural differences and functional groups among the target compound and related molecules:

Key Observations:

- Urea vs. Ether Linkages : The target compound’s urea bridge contrasts with the ether linkages in etofenprox and flufenprox. Urea’s hydrogen-bonding capacity may enhance target binding compared to ethers, which rely on hydrophobic interactions .

- Tetrazole vs.

- Ethoxyphenyl Group : Shared with etofenprox and cycloprothrin, the para-ethoxy substituent likely improves lipophilicity, aiding membrane penetration in insecticides .

Functional Group Impact on Bioactivity

- Cyclohexyl-Tetrazole : The bulky cyclohexyl group may reduce metabolic degradation compared to smaller alkyl chains in triazole fungicides (e.g., triadimefon ). This could enhance environmental persistence or duration of action.

- 4-Ethoxyphenyl : Present in cycloprothrin and etofenprox, this group is associated with broad-spectrum insecticidal activity. Its electron-donating ethoxy group may stabilize aromatic interactions in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.